molecular formula C15H24N2O17P2 B086263 Uridine-5'-diphosphate-glucose CAS No. 133-89-1

Uridine-5'-diphosphate-glucose

Cat. No. B086263
CAS RN: 133-89-1
M. Wt: 566.3 g/mol
InChI Key: HSCJRCZFDFQWRP-JZMIEXBBSA-N
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Description

Uridine-5’-diphosphate-glucose (UDP-Glucose) is a nucleotide sugar. It is involved in glycosyltransferase reactions in metabolism . UDP-Glucose is used in nucleotide sugar metabolism as an activated form of glucose, a substrate for enzymes called glucosyltransferases . It is a precursor of glycogen and can be converted into UDP-galactose and UDP-glucuronic acid, which can then be used as substrates by the enzymes that make polysaccharides containing galactose and glucuronic acid .


Synthesis Analysis

To produce UDP-GlcA in a cost-effective way, an efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford UDP-GlcA from starch . In a mimic of the natural biosynthetic route, UDP-glucose is converted to UDP-glucuronic acid by hUGDH, followed by subsequent formation of UDP-xylose by hUXS .


Molecular Structure Analysis

The molecular structure of UDP-Glucose consists of the pyrophosphate group, ribose, glucose, and uracil . The uracil and the glucose moieties stack against the aromatic side chains of Tyr-75 and Phe-196, respectively .


Chemical Reactions Analysis

In the presence of inorganic phosphate, uridine 5′-diphosphate glucose (UDPG) is specifically hydrolyzed to glucose 1-phosphate and UDP by a unique enzyme, UDPG phosphorylase .


Physical And Chemical Properties Analysis

The molecular formula of UDP-Glucose is C15H24N2O17P2 . The molar mass is 566.302 g/mol .

Scientific Research Applications

  • UDP-Glucose acts as a coenzyme in the transformation of galactose phosphate to glucose phosphate, playing a crucial role in carbohydrate metabolism (Caputto, Leloir, Cardini, & Paladini, 1950).

  • It exhibits antiviral activity against various viruses, including herpes simplex, indicating its potential use in antiviral therapies (Gil-Fernández et al., 1987).

  • In the field of enzymology, studies have focused on enzymes such as uridine diphosphate sugar hydrolase, which involve UDP-Glucose in their reactions, highlighting its importance in enzymatic processes (Glaser, Melo, & Paul, 1967).

  • Its role in calcium absorption and monovalent cation metabolism has also been researched, indicating its broader physiological significance (Jacobson, Moore, & Hannapel, 1960).

  • Analogues of UDP-Glucose have been synthesized and shown to inhibit protein glycosylation, offering insights into biochemical pathways and potential therapeutic applications (Camarasa et al., 1985).

  • Research into the metabolic pathways of UDP-Glucose, such as in golgi vesicles from pea stems, enhances our understanding of polysaccharide biosynthesis (Neckelmann & Orellana, 1998).

  • Studies on chemical synthesis and characterization of UDP-Glucose analogs further expand its applications in biochemistry and pharmaceutical research (Shibaev, Eliseeva, & Kochetkov, 1973).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye when handling UDP-Glucose . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-JZMIEXBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157902
Record name Uridine diphosphate glucose
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Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine diphosphate glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000286
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uridine-5'-diphosphate-glucose

CAS RN

133-89-1
Record name UDP-Glucose
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Record name Uridine diphosphate glucose
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Record name Uridine diphosphate glucose
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Record name Uridine diphosphate glucose
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Record name Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester
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Record name URIDINE DIPHOSPHATE GLUCOSE
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Record name Uridine diphosphate glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
CH Wong, SL Haynie… - The Journal of Organic …, 1982 - ACS Publications
JV-Acetyllactosamine has been synthesized on 80-mmol scale by an enzyme-catalyzed procedure starting from glucose 6-phosphate, IV-acetylglucosamine, and phosphoenolpyruvate …
Number of citations: 272 pubs.acs.org
DC Stewart, L Copeland - Plant Physiology, 1998 - academic.oup.com
A highly purified preparation of uridine 5′-diphosphate (UDP)-glucose (Glc) dehydrogenase (DH; EC 1.1.1.22) has been characterized from soybean (Glycinemax L.) nodules. The …
Number of citations: 55 academic.oup.com
A Zervosen, L Elling - Journal of the American Chemical Society, 1996 - ACS Publications
A new three-enzyme reaction cycle consisting of sucrose synthase, UDP glucose 4‘-epimerase, and human β-1,4-galactosyltransferase was established for the synthesis of N-…
Number of citations: 98 pubs.acs.org
T Eixelsberger, B Nidetzky - Advanced synthesis & catalysis, 2014 - Wiley Online Library
Synthetic ways towards uridine 5′‐diphosphate (UDP)‐xylose are scarce and not well established, although this compound plays an important role in the glycobiology of various …
Number of citations: 31 onlinelibrary.wiley.com
G Neckelmann, A Orellana - Plant physiology, 1998 - academic.oup.com
Uridine 5′-diphosphate-glucose (UDP-Glc) is transported into the lumen of the Golgi cisternae, where is used for polysaccharide biosynthesis. When Golgi vesicles were incubated …
Number of citations: 49 academic.oup.com
RL Bernstein, PW Robbins - Journal of Biological chemistry, 1965 - Elsevier
We have recently been concerned with the control exercised by certain lysogenic bacteriophages over the synthesis of antigenic polysaccharides (I, 2). The investigation has shown that …
Number of citations: 114 www.sciencedirect.com
MJ Camarasa, P Fernandez-Resa… - Journal of medicinal …, 1985 - ACS Publications
A series of analogues of uridine5'-diphosphate glucose anduridine 5'-diphosphate glucosamine have been synthesized by reaction of 2, 3, 4, 6-tetra-O-benzyl-, 2, 3, 4, 6-tetra-O-benzoyl…
Number of citations: 63 pubs.acs.org
A Gutmann, B Nidetzky - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
Despite the unsurpassed selectivity that enzymes usually offer, biocatalytic transformations repeatedly fall short of the robustness and process efficiency demanded for production‐scale …
Number of citations: 48 onlinelibrary.wiley.com
N Yalpani, M Schulz, MP Davis, NE Balke - Plant Physiology, 1992 - academic.oup.com
A salicylic acid (SA)-inducible uridine 5′-diphosphate (UDP)-glucose:SA 3-O-glucosyltransferase was extracted from oat (Avena sativa L. cv Dal) roots. Reverse phase high-…
Number of citations: 74 academic.oup.com
HJG Broxterman, PA Kooreman… - Recueil des Travaux …, 1990 - Wiley Online Library
… Analogues of uridine 5’-diphosphate glucose and guanosine Srdiphosphate mannose … Analogues of uridine 5'-diphosphate glucose and guanosine 5'-diphosphate mannose …
Number of citations: 11 onlinelibrary.wiley.com

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